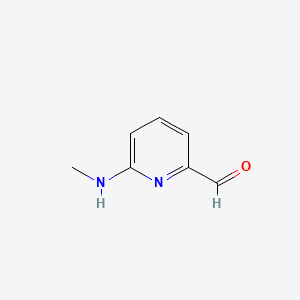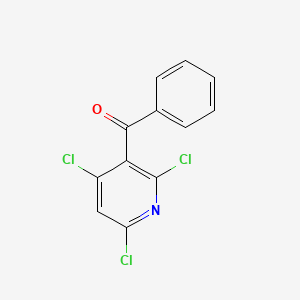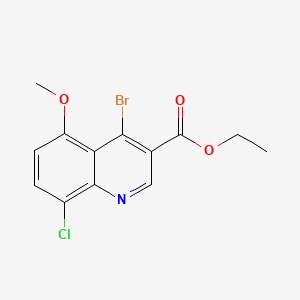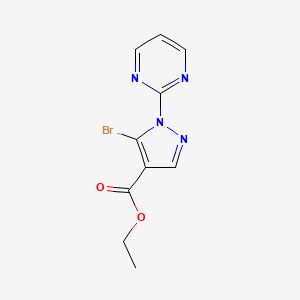
5alpha-Androst-9(11)-ene-3,17-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5alpha-Androst-9(11)-ene-3,17-dione: is a steroidal compound with the molecular formula C19H28O2 . It is a derivative of androstane and is characterized by the presence of a double bond between the 9th and 11th carbon atoms. This compound is of interest due to its potential biological activities and its role as an intermediate in the synthesis of other steroidal compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androst-9(11)-ene-3,17-dione typically involves the oxidation of 5alpha-androstane derivatives. One common method is the oxidation of 5alpha-androst-9(11)-ene-3,17-diol using reagents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of acetic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the desired dione.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 5alpha-Androst-9(11)-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the dione to corresponding diols or other reduced forms.
Substitution: The compound can undergo substitution reactions at various positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), chromium trioxide (CrO3), acetic acid.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Higher oxidized steroids.
Reduction: 5alpha-Androst-9(11)-ene-3,17-diol.
Substitution: Various substituted steroidal derivatives.
科学的研究の応用
Chemistry: 5alpha-Androst-9(11)-ene-3,17-dione is used as an intermediate in the synthesis of other steroidal compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel steroids with potential therapeutic applications.
Biology: In biological research, this compound is studied for its potential effects on various biological pathways. It may serve as a model compound for understanding the metabolism and action of steroid hormones.
Medicine: The compound’s potential biological activities make it a candidate for drug development. It may be investigated for its effects on hormone-related conditions and its potential as a therapeutic agent.
Industry: In the pharmaceutical industry, this compound is used as a precursor in the synthesis of steroidal drugs. Its role as an intermediate makes it valuable for the production of various therapeutic agents.
作用機序
The mechanism of action of 5alpha-Androst-9(11)-ene-3,17-dione involves its interaction with steroid hormone receptors and enzymes involved in steroid metabolism. The compound may act as a ligand for androgen receptors, modulating their activity and influencing gene expression. Additionally, it may be metabolized by enzymes such as 5alpha-reductase, leading to the formation of active metabolites that exert biological effects.
類似化合物との比較
- 5alpha-Androst-9(11)-en-17-one
- 5alpha-Androst-2-en-17-one
- 5alpha-Androst-14-en-17-one
Comparison: 5alpha-Androst-9(11)-ene-3,17-dione is unique due to the presence of both the 3,17-dione functional groups and the double bond between the 9th and 11th carbon atoms. This structural feature distinguishes it from other similar compounds and may contribute to its specific biological activities and synthetic utility.
特性
IUPAC Name |
(5S,8S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h8,12,14-15H,3-7,9-11H2,1-2H3/t12-,14-,15-,18-,19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNJKPLILMGFCJ-GOYXDOSHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2=CCC4(C3CCC4=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3C2=CC[C@]4([C@H]3CCC4=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B578761.png)








![3-Bromo-7-isopropyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B578775.png)
![7-(methylthio)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B578776.png)

